DSPE-PEG-Fluor 647,MW 2000

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C82H131N4Na4O24PS4 |

|---|---|

Molecular Weight |

1808.1 g/mol |

IUPAC Name |

tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C82H135N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h34,36-37,44-45,49-52,64-65,68H,6-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/t68-,82?;;;;/m1..../s1 |

InChI Key |

HNVMMZMSKUXHAO-ASEFSENDSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG-Fluor 647

This guide provides a detailed overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 647 (DSPE-PEG-Fluor 647), a fluorescently labeled phospholipid commonly utilized in biomedical research and drug delivery.

Molecular Structure and Components

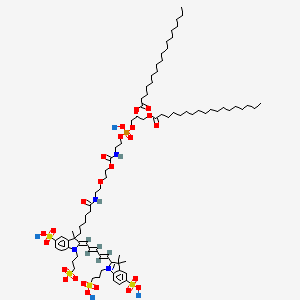

DSPE-PEG-Fluor 647 is an amphiphilic molecule composed of three key functional units: a lipid anchor (DSPE), a hydrophilic polymer spacer (PEG), and a fluorescent dye (Fluor 647).[1][2][3] This tripartite structure allows for its seamless integration into lipid-based nanostructures, such as liposomes and micelles, providing a stable fluorescent label for imaging and tracking.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor.[1][2] The two stearoyl acyl chains embed within the lipid bilayer of a liposome (B1194612) or the hydrophobic core of a nanoparticle, ensuring stable incorporation.

-

PEG (Polyethylene Glycol): The PEG chain is a flexible, hydrophilic polymer that acts as a spacer.[4] It extends from the lipid surface into the aqueous environment, creating a hydrated layer. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[4] The molecular weight of the PEG chain can vary, with common variants being 2000 Da and 5000 Da.[1][2][3]

-

Fluor 647: This is a bright, far-red fluorescent dye that is covalently linked to the distal end of the PEG chain.[3] Fluor 647 is a cyanine-based dye, analogous to Alexa Fluor 647, and is well-suited for in vivo imaging due to its emission in a spectral region where tissue autofluorescence is minimized.[1][5]

Below is a diagram illustrating the logical relationship between the core components of the DSPE-PEG-Fluor 647 molecule.

Physicochemical Properties and Quantitative Data

The combination of its constituent parts gives DSPE-PEG-Fluor 647 unique properties that are advantageous for its applications in drug delivery and bioimaging. The key quantitative parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight (PEG) | ~2000 Da or ~5000 Da (Average) | [1][2][5][6] |

| Excitation Maximum (Ex) | ~648 nm | [1][5] |

| Emission Maximum (Em) | ~671 nm | [1][5] |

| Purity | Typically ≥95% | [7] |

| Physical Form | Powder | [5][6] |

| Storage Conditions | -20°C, protected from light | [5][6][7] |

Experimental Protocols

DSPE-PEG-Fluor 647 is most commonly used as a component in the formulation of fluorescently labeled liposomes. The following section details a standard protocol for the preparation and characterization of these liposomes.

Preparation of Fluor 647-Labeled Liposomes via Film Hydration

The lipid film hydration technique is a robust and widely used method for preparing liposomes.[8][9]

Materials:

-

Primary structural lipid (e.g., DSPC or Egg PC)

-

Cholesterol

-

DSPE-PEG(2000)

-

DSPE-PEG(2000)-Fluor 647

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]

-

Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[8]

-

-

Hydration:

-

Hydrate the dry lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).[9] This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder.[10] This process should also be performed above the Tc of the lipid.

-

-

Purification:

-

Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

-

Characterization of Liposomes

-

Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the liposomes, which can influence stability and interaction with cells.[11]

-

Fluorescence: Confirm the incorporation of the dye and quantify the labeling efficiency using fluorescence spectroscopy.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for using DSPE-PEG-Fluor 647-labeled liposomes in a cellular uptake and imaging experiment.

This workflow demonstrates the practical application of DSPE-PEG-Fluor 647, from the synthesis of the imaging agent to the final data analysis, highlighting its role in tracking the cellular fate of nanocarriers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DSPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. DSPE-PEG-Fluor 647 (MW 2000)_TargetMol [targetmol.com]

- 6. DSPE-PEG-Fluor 647,MW 5000_TargetMol [targetmol.com]

- 7. DSPE-PEG-Fluor 647, MW 5,000, Alexa Fluor 647-PEG-DSPE MW 5,000 equivalent | BroadPharm [broadpharm.com]

- 8. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03094A [pubs.rsc.org]

- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of DSPE-PEG-Fluor 647: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] labeled with Fluor 647 (DSPE-PEG-Fluor 647). Understanding these core physicochemical properties is paramount for the successful design, formulation, and application of this fluorescent lipid conjugate in fields ranging from drug delivery and nanomedicine to advanced cellular imaging.

Solubility Profile

DSPE-PEG-Fluor 647 is an amphiphilic molecule, possessing a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic poly(ethylene glycol) (PEG) chain, capped with the Fluor 647 fluorophore. This structure dictates its solubility characteristics, which are crucial for formulation and handling.

Qualitative Solubility

The dual nature of DSPE-PEG-Fluor 647 allows for its dissolution in a range of solvents. The lipid portion confers solubility in organic solvents, while the PEG chain enhances its dispersibility in aqueous media.

Quantitative Solubility Data

Precise quantitative solubility for DSPE-PEG-Fluor 647 is not extensively published. However, data from structurally similar DSPE-PEG compounds provide valuable insights into its expected solubility. The presence of the Fluor 647 dye is not expected to dramatically alter the overall solubility profile.

| Solvent | Compound | Molecular Weight (PEG) | Concentration | Conditions |

| Aqueous Media | ||||

| Water | DSPE-PEG | 2000 Da | ~10 mg/mL | With slight vortexing |

| Water | DSPE-PEG | 2000 Da | 25 mg/mL | Requires ultrasonication and heating to 60°C[1] |

| Phosphate-Buffered Saline (PBS) | DSPE-PEG-Fluor 647 | Not Specified | Forms micelles/liposomes | Readily dispersible to form nanostructures |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | DSPE-PEG | 2000 Da | 50 mg/mL | Requires ultrasonication[1] |

| Ethanol | DSPE-PEG | 2000 Da | 25 mg/mL | Requires ultrasonication and heating to 60°C[1] |

| Chloroform | DSPE-PEG | 2000 Da | Soluble | Commonly used for initial dissolution |

| Chloroform:Methanol (B129727) (85:15 v/v) | DSPE-PEG Amine | 2000 Da | 5 mg/mL | Soluble |

| Dimethylformamide (DMF) | DSPE-PEG Amine | 2000 Da | 11 mg/mL | Soluble |

Note: The solubility of DSPE-PEG conjugates is dependent on the length of the PEG chain, with shorter chains generally exhibiting lower aqueous solubility.

Stability Profile

The stability of DSPE-PEG-Fluor 647 is a critical parameter that influences its shelf-life, performance in biological systems, and the reproducibility of experimental results. The primary modes of degradation are hydrolysis of the phospholipid esters and photobleaching of the fluorophore.

Chemical Stability: Hydrolysis

The ester linkages in the DSPE anchor are susceptible to hydrolysis. This process is significantly influenced by pH and temperature.

-

pH-Dependence : The rate of hydrolysis is minimized at a pH of approximately 6.5.[2] Conditions that are more acidic (pH < 6) or alkaline (pH > 7.5) will accelerate the degradation of the ester bonds.[2]

-

Temperature Effects : Elevated temperatures increase the rate of hydrolysis.[2] Studies on DSPE-PEG have shown that heating to 60°C in unbuffered water or acidic buffers can lead to detectable hydrolysis within hours.[2]

-

Buffer Effects : The choice of buffer can impact stability. Notably, DSPE-PEG has shown to be stable in phosphate-buffered saline (PBS) at pH 7.4, with no significant hydrolysis observed even after incubation at elevated temperatures for short periods.[2]

Photostability

The Fluor 647 component of the conjugate is a far-red fluorescent dye. While relatively robust, it is susceptible to photobleaching upon prolonged exposure to excitation light. The stability of the fluorophore is also influenced by its chemical environment.

Long-Term Storage and Handling

For optimal stability, DSPE-PEG-Fluor 647 should be stored under controlled conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage[3] | Minimizes chemical degradation and hydrolysis. |

| Light | Protect from light[3] | Prevents photobleaching of the Fluor 647 dye. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon)[3] | Reduces oxidative degradation. |

| In Solution | -80°C for up to 6 months; -20°C for up to 1 month[3] | Recommended for stock solutions to ensure stability. |

Experimental Protocols

The following sections detail methodologies for assessing the solubility and stability of DSPE-PEG-Fluor 647.

Protocol for Determining Aqueous Solubility

This protocol is adapted from a general method for determining the aqueous solubility of compounds using a 96-well filter plate and UV/Vis spectroscopy. Due to the fluorescence of Fluor 647, fluorescence spectroscopy can be used as a more sensitive detection method.

Materials:

-

DSPE-PEG-Fluor 647

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., MultiScreen Solubility Filter Plate)

-

96-well UV/Vis or fluorescence compatible plates

-

Multichannel pipettor

-

Plate shaker

-

Vacuum manifold

-

UV/Vis or fluorescence microplate reader

Procedure:

-

Prepare a Stock Solution: Accurately weigh DSPE-PEG-Fluor 647 and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare Test Solutions: In a 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. Add 10 µL of the DSPE-PEG-Fluor 647 stock solution to the buffer in each well. This results in a 5% DMSO co-solvent concentration.[4]

-

Equilibration: Cover the plate and shake gently (150-250 rpm) at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.[4]

-

Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This removes any precipitated material.[4]

-

Quantification:

-

Transfer an aliquot of the filtrate to a fresh 96-well plate suitable for fluorescence or UV/Vis measurements.

-

Prepare a standard curve of DSPE-PEG-Fluor 647 in a 95:5 PBS:DMSO mixture.

-

Measure the absorbance or fluorescence of the samples and standards. The excitation/emission maxima for Fluor 647 are approximately 650/670 nm.

-

Calculate the concentration of the dissolved DSPE-PEG-Fluor 647 in the filtrate by comparing its signal to the standard curve. This concentration represents the aqueous solubility under the tested conditions.

-

Protocol for Assessing Hydrolytic Stability

This protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to monitor the degradation of DSPE-PEG-Fluor 647 over time.

Materials:

-

DSPE-PEG-Fluor 647

-

Buffers of varying pH (e.g., pH 5.0, 6.5, 7.4, 9.0)

-

HPLC-grade solvents (e.g., methanol, ammonium (B1175870) acetate)

-

Reverse-phase HPLC system with ELSD or MS detector

-

C18 HPLC column

-

Incubator or water bath

Procedure:

-

Sample Preparation: Prepare solutions of DSPE-PEG-Fluor 647 at a known concentration (e.g., 1 mg/mL) in the different pH buffers.

-

Incubation: Incubate the prepared solutions at a set temperature (e.g., 4°C, 25°C, and an accelerated condition of 40°C or 60°C).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

-

HPLC Analysis:

-

Inject the aliquot into the HPLC system.

-

A suitable mobile phase for separating the intact DSPE-PEG-Fluor 647 from its hydrolysis products (lyso-lipid and free fatty acid) could be a gradient of methanol and an ammonium acetate (B1210297) buffer.[5]

-

The ELSD or MS detector will allow for the quantification of the non-chromophoric lipid components.

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact DSPE-PEG-Fluor 647 and its degradation products based on retention times and/or mass-to-charge ratio.

-

Calculate the percentage of remaining intact DSPE-PEG-Fluor 647 at each time point by comparing the peak area to the initial (time 0) peak area.

-

Plot the percentage of intact conjugate versus time for each pH and temperature condition to determine the degradation kinetics.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the hydrolytic stability of DSPE-PEG-Fluor 647.

Factors Influencing DSPE-PEG-Fluor 647 Stability

Caption: Key factors impacting the stability of DSPE-PEG-Fluor 647.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration of DSPE-PEG-2000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000), a crucial parameter for the formulation of micelle-based drug delivery systems. This document outlines the quantitative CMC values reported in the literature, details the experimental protocols for their determination, and illustrates the underlying principles of DSPE-PEG-2000's function in drug delivery.

Quantitative Data on the Critical Micelle Concentration of DSPE-PEG-2000

The CMC of DSPE-PEG-2000 is the concentration at which individual lipid molecules (unimers) begin to self-assemble into micelles. This value is highly dependent on the solvent composition, particularly the ionic strength. The presence of salts in buffer solutions can significantly decrease the CMC compared to pure water. Below is a summary of reported CMC values for DSPE-PEG-2000 under different conditions.

| Solvent/Buffer System | CMC Value (µM) | Molar Equivalent (M) | Reference(s) |

| Pure Water | 10 - 20 | 1 x 10-5 - 2 x 10-5 | [1] |

| HEPES Buffered Saline | 0.5 - 1.0 | 5 x 10-7 - 1 x 10-6 | |

| Not Specified | ~1 | 1 x 10-6 | |

| Not Specified | 0.5 - 1.5 | 5 x 10-7 - 1.5 x 10-6 |

Experimental Protocols for CMC Determination

The determination of the CMC is critical for understanding and optimizing the performance of DSPE-PEG-2000 in drug delivery applications. Several methods can be employed, with fluorescence spectroscopy and surface tension measurements being among the most common.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method is highly sensitive and relies on the change in the fluorescence properties of a probe, such as pyrene, as it partitions from a polar aqueous environment to the non-polar core of the micelles.

Materials:

-

DSPE-PEG-2000

-

Pyrene

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Organic solvent for pyrene stock solution (e.g., acetone (B3395972) or ethanol)

-

Spectrofluorometer

Procedure:

-

Preparation of DSPE-PEG-2000 Solutions: Prepare a series of DSPE-PEG-2000 solutions in the desired aqueous buffer, with concentrations spanning the expected CMC.

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 6x10-6 M in acetone).

-

Sample Preparation: To each DSPE-PEG-2000 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.5 µM to 7x10-7 M.[2] Ensure the volume of the organic solvent is minimal (e.g., ~0.1% of the final volume) to avoid affecting the micellization process.[2] Alternatively, the solvent can be evaporated after adding the pyrene stock.[2]

-

Equilibration: Allow the samples to equilibrate, typically by incubating them in the dark to allow for the partitioning of pyrene into the micellar cores.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically set around 334 nm, and the emission spectrum is recorded from 350 to 450 nm.[3]

-

Data Analysis: A key parameter is the ratio of the intensities of the first (I1 at ~372 nm) and third (I3 at ~383 nm) vibronic peaks of the pyrene emission spectrum (I1/I3) or the inverse ratio (I3/I1).[3][4] This ratio is sensitive to the polarity of the microenvironment of the pyrene molecules. Plot the I1/I3 or I3/I1 ratio as a function of the logarithm of the DSPE-PEG-2000 concentration. The CMC is determined from the inflection point of this curve, which signifies the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[4]

Surface Tension Measurement

This classic method is based on the principle that surfactants, like DSPE-PEG-2000, reduce the surface tension of a solution. Once micelles form, the concentration of free monomers in the solution remains relatively constant, leading to a plateau in the surface tension measurements.

Materials:

-

DSPE-PEG-2000

-

High-purity water or desired aqueous buffer

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Solution Preparation: Prepare a series of DSPE-PEG-2000 solutions in high-purity water or the chosen buffer, with concentrations ranging from well below to well above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer. It is crucial to ensure the cleanliness of the ring or plate and to allow the system to reach equilibrium before each measurement.

-

Data Plotting: Plot the surface tension as a function of the logarithm of the DSPE-PEG-2000 concentration.

-

CMC Determination: The resulting plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a point where the surface tension becomes relatively constant.[5] The concentration at which this break occurs is the CMC.[5][6] This point can be determined by the intersection of the two linear portions of the graph.[5][6]

DSPE-PEG-2000 in Drug Delivery: The "Stealth" Effect

DSPE-PEG-2000 is a cornerstone of "stealth" liposome (B1194612) and micelle technology. The PEGylated surface of the nanocarrier creates a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[7] This "stealth" characteristic prolongs the circulation time of the drug-loaded nanoparticles, thereby increasing the probability of their accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[8]

Below is a diagram illustrating the workflow of a DSPE-PEG-2000-formulated nanocarrier in drug delivery.

Caption: Workflow of DSPE-PEG-2000 micelles in drug delivery.

This guide provides foundational knowledge on the critical micelle concentration of DSPE-PEG-2000 and its application. For specific experimental conditions and further details, researchers are encouraged to consult the primary literature cited.

References

- 1. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. rsc.org [rsc.org]

- 4. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. crodapharma.com [crodapharma.com]

- 8. nbinno.com [nbinno.com]

Biocompatibility of DSPE-PEGylated Lipids: A Technical Guide for Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a critical component in the formulation of liposomal and lipid nanoparticle-based drug delivery systems. Its primary function is to create a hydrophilic protective layer, or "stealth" coating, which sterically hinders the adsorption of plasma proteins (opsonization), thereby prolonging circulation time and improving the pharmacokinetic profile of encapsulated therapeutics.[1][2] While generally considered biocompatible and recognized as safe (GRAS) by regulatory agencies, the interaction of DSPE-PEGylated lipids with biological systems is complex and can elicit a range of physiological responses.[3] This technical guide provides an in-depth analysis of the biocompatibility of DSPE-PEGylated lipids, focusing on cytotoxicity, immunogenicity, and in vivo behavior. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in the design and evaluation of safe and effective nanomedicines.

In Vitro Biocompatibility Assessment

Cytotoxicity

The cytotoxic potential of DSPE-PEGylated liposomes is a primary consideration in preclinical safety assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to evaluate cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Cytotoxicity of DSPE-PEGylated Liposomes (IC50 Values)

| Formulation | Cell Line | IC50 (µM) | Reference |

| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | A549 (Human Lung Cancer) | ~1.4 | [4] |

| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | GLC4 (Human Small Cell Lung Carcinoma) | ~1.4 | [4] |

| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | GLC4/CDDP (Cisplatin-resistant) | ~1.4 | [4] |

| Doxorubicin-encapsulated liposomes (APTEDB-PEG2000/PEG1000) | U87MG (Human Glioblastoma) | 0.29 | |

| Doxorubicin-encapsulated liposomes (APTEDB-PEG2000/PEG1000) | SCC-7 (Squamous Cell Carcinoma) | 0.42 | |

| ASNase-DMPC/DSPE-PEG 10% | MOLT-4 (Human Leukemia) | Lower than free ASNase | |

| PEG-spanlastics (Axitinib) | MCF-7 (Human Breast Cancer) | 0.68 | [5] |

| Free Axitinib | MCF-7 (Human Breast Cancer) | 1.1 | [5] |

Note: IC50 values can vary significantly based on the encapsulated drug, specific lipid composition, PEG chain length, cell line, and experimental conditions.

Hemocompatibility

Hemolysis, the rupture of red blood cells (RBCs), is a critical indicator of the compatibility of intravenously administered nanomedicines with blood components. DSPE-PEGylation generally improves the hemocompatibility of liposomes.

Table 2: Hemolytic Activity of DSPE-PEGylated Formulations

| Formulation | Concentration | Hemolysis (%) | Reference |

| TPOS and DSPE-PEG micelles | Up to 1000 µg/mL | < 5% | [6] |

| PEGylated arsonoliposomes | < 0.16 mg/mL | Minimal | [7] |

| Plain, Tf-, Pen-, and PenTf-liposomes | ≤ 500 nM | < 5% | [8] |

| Plain, Tf-, Pen-, and PenTf-liposomes | 1000 nM | 8.2 - 9.9% | [8] |

| Liposome (B1194612) formulations and free TE | Various | < 15% | [9] |

Immunogenicity of DSPE-PEGylated Lipids

Contrary to the initial belief that PEGylation renders nanoparticles immunologically inert, a growing body of evidence indicates that DSPE-PEGylated lipids can induce immune responses.[3] These responses are primarily categorized as the Accelerated Blood Clearance (ABC) phenomenon and Complement Activation-Related Pseudoallergy (CARPA).

Accelerated Blood Clearance (ABC) Phenomenon

The ABC phenomenon is characterized by the rapid clearance of PEGylated liposomes from the bloodstream upon repeated administration.[2] This is a T-cell-independent immune response mediated by the production of anti-PEG antibodies, predominantly of the IgM isotype.

Complement Activation-Related Pseudoallergy (CARPA)

CARPA is a non-IgE-mediated hypersensitivity reaction that can occur upon the first exposure to certain nanomedicines, including DSPE-PEGylated liposomes.[10] It is triggered by the activation of the complement system, a part of the innate immune system, leading to the release of anaphylatoxins (e.g., C3a, C5a) and the formation of the membrane attack complex (MAC).

Table 3: Complement Activation by DSPE-PEGylated Liposomes

| Formulation | Complement Marker | Result | Reference |

| PLD, IL, L-PLD, and VL-PLD with anti-PEG IgG and IgM | C3a desArg and SC5b-9 | Significant increase compared to controls | [11] |

| PEGylated liposomes (DPPC:DPPG) | SC5b-9 | Significant increase over baseline | [12] |

| HDAS-PEG liposomes | C4d, Bb, and SC5b-9 | Eliminated liposome-induced complement activation | [13] |

| DSPE-PEG liposomes | C4d, Bb, and SC5b-9 | Less effective in inhibiting complement activation than HDAS-PEG | [13] |

| PLD vs. IL with anti-PEG IgG and IgM | C3a desArg and SC5b-9 | ~25-75% less activation with IL compared to PLD | [14] |

| Various PEGylated liposomes | SC5b-9, C3a, C4d, Bb | Generally no or mild activation, except for CHOL-PEG2000 | [15] |

Cytokine Release

DSPE-PEGylated liposomes can interact with immune cells, leading to the release of various cytokines. The profile of cytokine release (e.g., pro-inflammatory vs. anti-inflammatory) is a key indicator of the immunomodulatory effects of a formulation.

Table 4: Modulation of Cytokine Release by DSPE-PEGylated Liposomes

| Formulation/System | Cell Type/Model | Cytokine(s) Measured | Effect | Reference |

| SIL (liposomes) | Macrophage-T cell crosstalk | IL-1β, TNF-α, IL-6, iNOS, COX-2, IL-4 | Reduction in pro-inflammatory markers, increase in anti-inflammatory IL-4 | [16] |

| Glibenclamide-loaded mApoE-MSLP-1 liposomes | BV2 microglia (LPS-stimulated) | TNF-α, IL-6 | Significant reduction | [17] |

| Neu-LPs (neutrophil-mimetic liposomes) | In vitro myocardial inflammation model (H9C2 and RAW 264.7 co-culture) | TNF-α, IL-1β, IL-6, CXCL2 | Significant decrease | [18] |

In Vivo Biocompatibility

Pharmacokinetics and Biodistribution

The primary advantage of DSPE-PEGylation is the extension of the circulation half-life of liposomes. The biodistribution profile determines the accumulation of the nanocarrier in various organs, which is crucial for both efficacy and potential toxicity.

Table 5: In Vivo Biodistribution of DSPE-PEGylated Liposomes in Mice (% Injected Dose per gram of tissue - %ID/g)

| Formulation | Organ | Time Point | %ID/g (approx.) | Reference |

| DSPC/Chol/DSPE-DTPA/DSPE-PEG2000 (63:30.5:1.5:5) | Blood | 24 h | > 10% | [1] |

| 0.9 mol% PEG 111In liposomes | Liver | - | Higher uptake than 6 mol% | [19] |

| 6 mol% PEG 111In liposomes | Liver | - | Lower uptake than 0.9 mol% | [19] |

| 0.9 mol% PEG 111In liposomes | Spleen | - | Higher uptake than 6 mol% | [19] |

| 6 mol% PEG 111In liposomes | Spleen | - | Lower uptake than 0.9 mol% | [19] |

| QUE/TMZ-NLs | Brain | - | Accumulation observed | [20] |

| QUE/TMZ-NLs | Liver | - | Substantial accumulation | [20] |

Note: Biodistribution is highly dependent on the animal model, liposome size, PEG density, and the presence of targeting ligands.

Acute Toxicity

In vivo acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) of a formulation.

Table 6: In Vivo Acute Toxicity of DSPE-PEGylated Liposomes

| Formulation | Animal Model | Parameter | Value | Reference |

| DSPE-PEG DMSO+Flp | Swiss mice | LD50 | > 8 mg/kg | [21] |

| Long-circulating TQ-PEG-Lip | - | MTD | 7-fold increase compared to free TQ |

Experimental Protocols

MTT Cytotoxicity Assay

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment: Replace the culture medium with fresh medium containing serial dilutions of the DSPE-PEGylated liposome formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the test formulations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the concentration.

Hemolysis Assay

Detailed Methodology:

-

RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells. Wash the RBCs multiple times with a cold phosphate-buffered saline (PBS) solution.

-

RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2-4% v/v) in PBS.

-

Incubation: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with various concentrations of the DSPE-PEGylated liposome formulation.

-

Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in a lysis buffer like Triton X-100).

-

Incubation: Incubate the mixtures for a specified time (e.g., 1-4 hours) at 37°C with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at approximately 540 nm to quantify the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Complement Activation Assay

Detailed Methodology (ELISA-based):

-

Serum Incubation: Incubate the DSPE-PEGylated liposomes with normal human serum at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation.

-

Quenching: Stop the reaction by adding a buffer containing EDTA to chelate divalent cations essential for complement activation.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of complement activation markers such as SC5b-9 (terminal complement complex), C3a, and C4d in the serum samples.

-

Data Analysis: Compare the levels of complement activation markers in the liposome-treated samples to those in control samples (serum incubated with buffer).

Conclusion and Future Directions

DSPE-PEGylated lipids are indispensable tools in modern drug delivery, offering significant advantages in improving the pharmacokinetic properties of nanomedicines. However, their biocompatibility is not absolute and requires careful evaluation. The potential for immunogenic responses, such as the ABC phenomenon and CARPA, necessitates thorough preclinical screening. The methodologies and data presented in this guide provide a framework for assessing the biocompatibility of novel DSPE-PEGylated formulations. Future research should focus on developing strategies to mitigate the immunogenicity of PEG, such as the use of alternative hydrophilic polymers or modifications to the PEG structure itself, to further enhance the safety and efficacy of lipid-based nanotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and cytotoxicity of cisplatin-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delivery of docetaxel using pH-sensitive liposomes based on D-α-tocopheryl poly(2-ethyl-2-oxazoline) succinate: Comparison with PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerated Blood Clearance (ABC) Phenomenon Favors the Accumulation of Tartar Emetic in Pegylated Liposomes in BALB/c Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Complement activation by PEGylated liposomes containing prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Dual Functionalized Liposomes for Selective Delivery of Poorly Soluble Drugs to Inflamed Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted neutrophil-mimetic liposomes promote cardiac repair by adsorbing proinflammatory cytokines and regulating the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement of Biodistribution and Therapeutic Index via Increase of Polyethylene Glycol on Drug-carrying Liposomes in an HT-29/luc Xenografted Mouse Model | Anticancer Research [ar.iiarjournals.org]

- 18. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Principles of Fluorescence in Lipid Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescence in the characterization of lipid nanoparticles (LNPs). From the selection of appropriate fluorescent probes to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers in the field of nanomedicine and drug delivery.

Core Principles of Fluorescence in Lipid Nanoparticles

Fluorescence is a powerful analytical tool for studying lipid nanoparticles, enabling researchers to track their biodistribution, cellular uptake, and structural integrity in real-time.[1][2] The incorporation of fluorescent molecules, or fluorophores, into LNPs allows for their visualization and quantification in various biological systems.

The choice of fluorophore and labeling strategy is critical and depends on the specific application. Two primary methods are employed for fluorescently labeling LNPs:

-

Encapsulation of Hydrophobic Dyes: Lipophilic dyes, such as the carbocyanine dyes DiI, DiD, DiO, and DiR, possess long hydrophobic tails that allow them to be incorporated into the lipid core or bilayer of the LNP during formulation.[1][3] These dyes are often used for tracking the nanoparticle itself.

-

Incorporation of Fluorescently-Labeled Lipids: In this approach, a lipid molecule is covalently conjugated to a fluorophore, such as BODIPY, NBD, or Texas Red.[4] These fluorescent lipids are then integrated into the LNP structure during the formulation process. This method is particularly useful for studying the fate of the lipid components of the nanoparticle.

The local microenvironment within the LNP can significantly influence the photophysical properties of the incorporated fluorophores. For instance, the hydrophobicity of the LNP core can affect the fluorescence quantum yield and lifetime of certain dyes.[5] It is also important to be aware of phenomena such as self-quenching, where high concentrations of fluorophores within a single nanoparticle can lead to a decrease in fluorescence intensity.[6]

Quantitative Data on Common Fluorophores for Lipid Nanoparticles

The selection of a suitable fluorophore is paramount for successful fluorescence-based LNP studies. The table below summarizes the key photophysical properties of commonly used fluorescent probes.

| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |

| DiI | Lipophilic Dye | ~549 | ~565 | ~0.07 (in methanol) | ~1 | Tracking LNP biodistribution and cellular uptake. |

| DiD | Lipophilic Dye | ~644 | ~665 | 0.38 (in LNPs)[5] | 1.8 (in LNPs)[5] | Near-infrared emission suitable for in vivo imaging.[3] |

| DiO | Lipophilic Dye | ~484 | ~501 | - | - | Green-emitting dye for multiplexing with red fluorophores. |

| DiR | Lipophilic Dye | ~750 | ~780 | 0.25 (in LNPs)[5] | 1.1 (in LNPs)[5] | Near-infrared emission for deep-tissue in vivo imaging.[3] |

| Nile Red | Solvatochromic Dye | 552 (in methanol) | 636 (in methanol) | Environment-dependent | Environment-dependent | Staining of intracellular lipid droplets; fluorescence is sensitive to the polarity of the environment.[7][8] |

| BODIPY-PC | Labeled Phospholipid | ~500 | ~510 | ~0.9 (in lipid bilayers)[9] | 5.89 - 7.40[10] | High quantum yield and photostability; used for membrane studies. |

| NBD-PE | Labeled Phospholipid | 463 | 536 | Environment-dependent | - | Labeling of lipid bodies and vesicles; fluorescence is environmentally sensitive.[5] |

| Texas Red-DHPE | Labeled Phospholipid | 582[4] | 601[4] | - | - | Used as a FRET acceptor with NBD-PE for membrane fusion assays.[4] |

Key Experimental Protocols

This section provides detailed methodologies for essential fluorescence-based assays used in LNP research.

Preparation of Fluorescently Labeled Lipid Nanoparticles

This protocol describes a general method for incorporating a hydrophobic fluorescent dye into LNPs during their formulation.

Materials:

-

Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).[8]

-

Hydrophobic fluorescent dye (e.g., DiD, DiR) stock solution in a compatible organic solvent (e.g., DMSO).[11][12]

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

Microfluidic mixing device or other LNP formulation system.

-

Dialysis cassette (e.g., 10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid-ethanol solution containing the desired molar ratios of the lipid components.

-

Add the fluorescent dye stock solution to the lipid-ethanol mixture to achieve the desired final dye concentration. The final concentration of the organic solvent for the dye should be minimal to avoid precipitation.

-

Prepare the aqueous phase containing the cargo (e.g., mRNA) in the appropriate buffer.

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol-dye solution with the aqueous phase at a defined flow rate ratio.

-

Collect the resulting LNP suspension.

-

To remove the ethanol and unencapsulated components, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

Change the dialysis buffer at least twice during the process.

-

After dialysis, collect the purified fluorescently labeled LNPs and store them at 4°C.

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the use of the RiboGreen assay to quantify the amount of mRNA encapsulated within LNPs.

Materials:

-

Fluorescently labeled or unlabeled LNPs containing mRNA.

-

RiboGreen reagent.

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

-

20% Triton X-100 solution.

-

mRNA standard of known concentration.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare a standard curve: Create a series of mRNA standards of known concentrations in TE buffer.

-

Sample preparation:

-

To determine the total mRNA concentration, dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles.

-

To determine the amount of free (unencapsulated) mRNA, dilute the LNP sample in TE buffer without Triton X-100.

-

-

RiboGreen reagent preparation: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

-

Assay:

-

Add the diluted LNP samples (with and without Triton X-100) and the mRNA standards to the wells of the 96-well plate.

-

Add the diluted RiboGreen reagent to all wells.

-

Incubate the plate in the dark for 5 minutes at room temperature.

-

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

-

Calculation:

-

Construct a standard curve by plotting the fluorescence intensity versus the mRNA concentration of the standards.

-

Use the standard curve to determine the total mRNA concentration (from the Triton X-100 treated sample) and the free mRNA concentration (from the untreated sample).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

-

Assessment of LNP Integrity using a FRET-based Assay

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to monitor the structural integrity of LNPs.[13][14][15] FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). When the LNP is intact, the donor and acceptor are in close proximity, resulting in a high FRET signal. Disruption of the LNP leads to an increase in the distance between the fluorophores and a loss of the FRET signal.[10]

Materials:

-

LNPs co-loaded with a FRET pair of fluorophores (e.g., DiO as the donor and DiI as the acceptor).

-

Buffer or biological medium of interest (e.g., serum).

-

Fluorescence spectrophotometer or plate reader capable of measuring fluorescence spectra.

Procedure:

-

Prepare LNPs co-encapsulating the donor (e.g., DiO) and acceptor (e.g., DiI) fluorophores at an appropriate molar ratio.

-

Measure the initial fluorescence emission spectrum of the intact FRET-LNPs by exciting at the donor's excitation wavelength (e.g., ~480 nm for DiO). A high acceptor emission (e.g., ~565 nm for DiI) and a quenched donor emission (e.g., ~501 nm for DiO) indicate efficient FRET.

-

Incubate the FRET-LNPs in the buffer or biological medium of interest over a desired time course.

-

At each time point, measure the fluorescence emission spectrum as in step 2.

-

Data Analysis:

-

Calculate the FRET ratio by dividing the acceptor emission intensity by the sum of the donor and acceptor emission intensities: FRET Ratio = I_Acceptor / (I_Donor + I_Acceptor).

-

A decrease in the FRET ratio over time indicates a loss of LNP integrity.

-

Quantification of LNP Cellular Uptake by Flow Cytometry

This protocol details a method to quantify the uptake of fluorescently labeled LNPs into cultured cells using flow cytometry.[7][16][17]

Materials:

-

Fluorescently labeled LNPs.

-

Cultured cells of interest.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA (for adherent cells).

-

Flow cytometer.

-

Propidium iodide (PI) or other viability stain.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight (for adherent cells).

-

LNP Treatment: Treat the cells with various concentrations of fluorescently labeled LNPs diluted in complete cell culture medium. Include an untreated cell control.

-

Incubation: Incubate the cells with the LNPs for a desired period (e.g., 4, 24 hours) at 37°C.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells.

-

For adherent cells, wash with PBS and detach the cells using Trypsin-EDTA.

-

-

Washing: Wash the collected cells twice with cold PBS to remove any non-internalized LNPs.

-

Staining: Resuspend the cells in FACS buffer and add a viability stain like PI to exclude dead cells from the analysis.

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the LNP-associated fluorophore in the appropriate channel.

-

Gate on the live cell population based on forward and side scatter and the viability stain.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

-

In Vivo Imaging of Fluorescently Labeled LNPs

This protocol provides a general workflow for the in vivo imaging of fluorescently labeled LNPs in a mouse model.[3][9][18]

Materials:

-

Fluorescently labeled LNPs (preferably with a near-infrared fluorophore like DiR or DiD).[11]

-

Animal model (e.g., tumor-bearing mouse).

-

In vivo imaging system (IVIS) or similar fluorescence imaging equipment.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane.

-

LNP Administration: Administer the fluorescently labeled LNPs to the mouse via the desired route (e.g., intravenous injection).[19]

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution of the LNPs.

-

Use appropriate excitation and emission filters for the specific fluorophore.

-

-

Ex Vivo Imaging (Optional):

-

At the end of the study, euthanize the mouse and dissect the major organs (e.g., liver, spleen, lungs, kidneys, tumor).

-

Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images to confirm the biodistribution pattern.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs or the tumor to determine the relative accumulation of the LNPs.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of fluorescence in lipid nanoparticles.

Caption: Workflow for the formulation and characterization of fluorescently labeled lipid nanoparticles.

Caption: Mechanism of FRET to assess LNP integrity.

Caption: Experimental workflow for in vivo fluorescence imaging of lipid nanoparticles.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. raw.githubusercontent.com [raw.githubusercontent.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 9. dovepress.com [dovepress.com]

- 10. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles [bio-protocol.org]

- 12. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Capturing the dynamic integrity of carbocyanine fluorophore-based lipid nanoparticles using the FRET technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

DSPE-PEG-Fluor 647 for Tracking Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-Fluor 647] (DSPE-PEG-Fluor 647) for the fluorescent labeling and tracking of liposomes. This guide details the properties of this lipid-fluorophore conjugate, experimental protocols for its use, and methods for quantitative analysis, serving as a valuable resource for researchers in drug delivery and nanomedicine.

Introduction to DSPE-PEG-Fluor 647

DSPE-PEG-Fluor 647 is a versatile tool for fluorescently labeling liposomes and other lipid-based nanoparticles. It consists of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a stable anchor within the lipid bilayer of the liposome (B1194612).[1]

-

Poly(ethylene glycol) (PEG): A hydrophilic polymer that extends from the liposome surface. The PEG layer provides a "stealth" characteristic, reducing recognition by the mononuclear phagocyte system and prolonging circulation time in vivo.[2][3] The PEG chain also prevents fluorescence quenching.[4]

-

Fluor 647: A bright and photostable far-red fluorescent dye, spectrally similar to Alexa Fluor 647 and Cy5.[5][6] Its long emission wavelength minimizes autofluorescence from biological samples, making it ideal for in vivo imaging.

The incorporation of DSPE-PEG-Fluor 647 into liposomes allows for their sensitive and specific tracking in both in vitro and in vivo settings using techniques such as fluorescence microscopy and flow cytometry.

Physicochemical Properties and Quantitative Data

The selection of a fluorescent probe is critical for successful liposome tracking studies. The following tables summarize key quantitative data for Fluor 647 and the typical biodistribution of DSPE-PEG-liposomes.

Table 1: Spectroscopic Properties of Fluor 647 (similar to Alexa Fluor 647)

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~648 nm | [7] |

| Emission Maximum (Em) | ~671 nm | [7] |

| Quantum Yield (Φ) | ~0.33 | [8] |

| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ |

Table 2: Representative In Vivo Biodistribution of DSPE-PEG Labeled Liposomes in Mice

| Organ | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 24h |

| Liver | ~45% | Not specified |

| Spleen | ~20-30% | Not specified |

| Kidney | ~20-30% | Not specified |

| Tumor | ~5% | ~5% |

Note: Biodistribution is highly dependent on liposome size, formulation, and the animal model used. The data presented is a general representation based on available literature.[9]

Experimental Protocols

This section provides detailed methodologies for the preparation of DSPE-PEG-Fluor 647 labeled liposomes and their subsequent analysis.

Liposome Formulation with DSPE-PEG-Fluor 647 by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[10]

Materials:

-

Primary phospholipids (B1166683) (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

DSPE-PEG(2000)-Fluor 647

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the desired lipids, including DSPE-PEG-Fluor 647 (typically at 0.1-1 mol%), in chloroform in a round-bottom flask. A common lipid composition is a molar ratio of 55:40:5 of DSPC:Cholesterol:DSPE-PEG (total).

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids.

-

This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Perform at least 10-21 passes through the membrane to ensure a narrow size distribution.[12]

-

-

Purification:

-

Remove any unencapsulated material or free DSPE-PEG-Fluor 647 by size exclusion chromatography or dialysis.

-

Diagram 1: Liposome Preparation Workflow

Caption: Workflow for preparing DSPE-PEG-Fluor 647 labeled liposomes.

In Vitro Cellular Uptake Analysis by Fluorescence Microscopy

Confocal fluorescence microscopy allows for the visualization of the interaction and internalization of labeled liposomes with cells.[13]

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

DSPE-PEG-Fluor 647 labeled liposomes

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (4% in PBS) for fixing

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.

-

Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: Gently wash the cells three times with cold PBS to remove unbound liposomes.

-

Fixing: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mounting and Imaging: Wash the cells again, mount the coverslips onto slides with mounting medium, and image using a confocal microscope. The Fluor 647 signal will indicate the location of the liposomes.

Quantitative Cellular Uptake Analysis by Flow Cytometry

Flow cytometry provides a quantitative measure of the percentage of cells that have taken up fluorescent liposomes and the intensity of the fluorescence per cell.[11][14]

Materials:

-

Cells in suspension

-

DSPE-PEG-Fluor 647 labeled liposomes

-

Complete cell culture medium

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Incubation: Incubate the cells with the fluorescently labeled liposomes at various concentrations and for different time points in complete medium.

-

Washing: Wash the cells three times with cold FACS buffer to remove unbound liposomes by centrifugation.

-

Resuspension: Resuspend the cell pellet in FACS buffer.

-

Analysis: Analyze the cell suspension using a flow cytometer. The Fluor 647 fluorescence will be detected in the appropriate channel (e.g., APC or Cy5 channel). The data will provide information on the percentage of fluorescently positive cells and the mean fluorescence intensity.

Diagram 2: In Vitro Cellular Uptake Workflow

Caption: Workflow for in vitro analysis of liposome cellular uptake.

Biological Applications and Cellular Fate

DSPE-PEG-Fluor 647 labeled liposomes are instrumental in studying the biological behavior of nanocarriers, particularly for drug delivery applications in cancer therapy.

Cellular Uptake Mechanisms and Endosomal Escape

The primary route of cellular entry for many liposomal formulations is endocytosis.[15] After internalization, the liposomes are trafficked through the endo-lysosomal pathway. For therapeutic efficacy, the encapsulated drug often needs to be released into the cytoplasm. Therefore, visualizing and quantifying endosomal escape is a critical area of research.[16][17]

The fluorescence of DSPE-PEG-Fluor 647 allows researchers to track the colocalization of liposomes with endosomal and lysosomal markers (e.g., fluorescently tagged Rab proteins or LysoTracker dyes). A decrease in colocalization over time, coupled with a more diffuse cytoplasmic fluorescence, can indicate endosomal escape.

Diagram 3: Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular internalization and fate of fluorescently labeled liposomes.

In Vivo Biodistribution and Tumor Targeting

In vivo fluorescence imaging is a powerful technique to non-invasively monitor the biodistribution of labeled liposomes in animal models.[18] The far-red emission of Fluor 647 is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to shorter wavelength fluorophores.

Following intravenous injection, the accumulation of DSPE-PEG-Fluor 647 labeled liposomes in various organs and tumors can be quantified over time. This is often achieved through imaging the whole animal and subsequent ex vivo imaging of dissected organs to determine the fluorescence intensity per gram of tissue. This data is crucial for assessing the targeting efficiency and pharmacokinetic profile of the liposomal formulation.[3]

Diagram 4: In Vivo Biodistribution Workflow

Caption: Workflow for in vivo biodistribution analysis of liposomes.

Conclusion

DSPE-PEG-Fluor 647 is an invaluable tool for researchers developing and characterizing liposomal drug delivery systems. Its stable incorporation into the liposome bilayer, the stealth properties conferred by the PEG chain, and the excellent photophysical properties of the Fluor 647 dye enable robust and reliable tracking of liposomes in a variety of experimental settings. The protocols and data presented in this guide provide a solid foundation for the effective use of DSPE-PEG-Fluor 647 in advancing the field of nanomedicine.

References

- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. nanomedicinelab.com [nanomedicinelab.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 13. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tracking Drugs and Lipids: Quantitative Mass Spectrometry Imaging of Liposomal Doxorubicin Delivery and Bilayer Fate in Three-Dimensional Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

PEGylation in Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone technology in drug delivery. This modification offers a multitude of advantages, primarily by altering the pharmacokinetic and pharmacodynamic properties of the parent molecule. This in-depth guide explores the core principles of PEGylation, from fundamental chemistry to its profound impact on drug efficacy and safety. We will delve into detailed experimental protocols for the synthesis and characterization of PEGylated conjugates, present quantitative data to illustrate the effects of PEGylation, and provide visual representations of key concepts and workflows.

Core Principles of PEGylation

PEGylation bestows several key advantages upon therapeutic agents, including small molecules, proteins, peptides, and nanoparticles. The hydrophilic and flexible nature of the PEG polymer chain creates a protective layer around the drug, leading to:

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance.[1][2][3] This "stealth" effect also shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), thereby extending its presence in the bloodstream.[2]

-

Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the surface of protein therapeutics, diminishing the likelihood of an immune response.

-

Enhanced Stability: PEGylation can protect drugs from proteolysis and improve their stability in various physiological environments.

-

Improved Solubility: For hydrophobic drugs, the attachment of hydrophilic PEG chains can significantly enhance their solubility in aqueous media.

However, PEGylation is not without its challenges:

-

Reduced Biological Activity: The steric hindrance imposed by the PEG chain can sometimes interfere with the drug's interaction with its target receptor or substrate, leading to a decrease in biological activity.[4]

-

Immunogenicity of PEG: Despite its general biocompatibility, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can accelerate the clearance of PEGylated drugs and, in some cases, cause hypersensitivity reactions.

-

Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure consistent product quality.

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and depend on factors such as the molecular weight, structure (linear vs. branched), and attachment chemistry of the PEG chain. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters

| Drug/Nanoparticle | PEG Molecular Weight (kDa) | Change in Circulation Half-Life (t½) | Reference |

| Gold Nanoparticles (GNPs) | 2 | Minimal impact | [5] |

| Gold Nanoparticles (GNPs) | ≥ 5 | Significant extension, particularly for smaller GNPs (<40 nm) | [5] |

| mPEG-PCL Nanoparticles (80 nm) | 2 | 6.9% of initial dose remaining at 2h | [6] |

| mPEG-PCL Nanoparticles (80 nm) | 5 | 16.1% of initial dose remaining at 2h (1.4-fold increase in AUC) | [6] |

| Non-PEGylated Nanoparticles | 0 | 0.89 h | [7] |

| PEGylated Nanoparticles (Mushroom) | - | 15.5 h (17-fold increase) | [7] |

| PEGylated Nanoparticles (Brush) | - | 19.5 h | [7] |

Table 2: Influence of PEGylation on Enzyme Kinetics

| Enzyme | PEG Conjugate | Kₘ (mM) | kcat (µmol/min) | Change in Catalytic Efficiency (kcat/Kₘ) | Reference |

| α-Chymotrypsin | Unmodified | 0.05 | - | - | [4] |

| α-Chymotrypsin | PEGylated | 0.19 | Decreased by up to 50% | Decreased | [4] |

| Recombinant Methioninase (rMETase) | Unmodified | 0.53 | 0.05 | 0.094 | [8] |

| Recombinant Methioninase (rMETase) | Conjugate I | 0.60 | 0.04 | 0.067 | [8] |

| Recombinant Methioninase (rMETase) | Conjugate II | 0.73 | 0.04 | 0.055 | [8] |

| LacMT | Unmodified | - | - | - | [9] |

| LacMT | PEGylated | - | Reduced by 27% | Decreased | [9] |

Table 3: Biodistribution of PEGylated vs. Non-PEGylated Nanoparticles

| Nanoparticle | Time Post-Injection | Organ | % Injected Dose (PEGylated) | % Injected Dose (Non-PEGylated) | Reference |

| 10 nm GNPs | 24 h | Tumor | Significantly Higher | Lower | [10] |

| 10 nm GNPs | 24 h | Liver & Spleen | Lower | Higher | [10][11] |

| Core-Shell X-ray Nanoparticles | - | Liver | Reduced uptake | Higher uptake | [12] |

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization experiments.

Amine PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS Ester (e.g., Y-NHS-40K)

-

Anhydrous DMSO or DMF

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or desalting columns.

-

Prepare PEG-NHS Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

PEGylation Reaction:

-

Bring the vial of PEG-NHS ester to room temperature before opening to prevent condensation.

-

Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

-

-

Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts by SEC or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-MALS, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.

Thiol PEGylation using Maleimide Chemistry

This protocol details the site-specific conjugation of a PEG-Maleimide to free cysteine residues on a protein or peptide.

Materials:

-

Thiol-containing protein/peptide solution in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Preparation of Protein/Peptide:

-

Dissolve the protein or peptide in a degassed, thiol-free buffer.

-

If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

-

Prepare PEG-Maleimide Solution: Dissolve the PEG-Maleimide in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

PEGylation Reaction:

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein/peptide solution.

-

Incubate the reaction with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

-

Characterization: Characterize the purified conjugate by methods such as SEC-MALS and mass spectrometry.

Characterization of PEGylated Conjugates

3.3.1. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molar mass and degree of PEGylation of protein conjugates without relying on column calibration standards.[13][14][15][16][17]

Protocol Outline:

-

Equilibrate the SEC column with an appropriate mobile phase.

-

Inject the purified PEGylated protein sample.

-

Monitor the elution profile using UV, refractive index (RI), and MALS detectors.

-

Use specialized software (e.g., ASTRA) to analyze the data and calculate the molar mass of the eluting species. The degree of PEGylation can be determined from the increase in molar mass compared to the unmodified protein.

3.3.2. Mass Spectrometry for PEGylation Site Identification

Mass spectrometry is crucial for identifying the specific amino acid residues where PEG has been attached.[18][19][20][21][22]

Protocol Outline (Bottom-up approach):

-

Enzymatic Digestion: Digest the PEGylated protein with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Separate the resulting peptide fragments using liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify the PEGylated peptides by the characteristic mass shift of the PEG moiety. The fragmentation pattern in the MS/MS spectra will reveal the specific amino acid of attachment.

Quantification of Anti-PEG Antibodies using ELISA

This protocol provides a method for detecting and quantifying anti-PEG antibodies in plasma or serum samples.[23][24][25][26]

Materials:

-

ELISA plates

-

PEG for coating (e.g., eight-arm PEG-NH2, 40 kDa)

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., 1% milk in PBS)

-

Plasma/serum samples

-

HRP-conjugated anti-human IgG and IgM antibodies

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

Procedure:

-

Coating: Coat ELISA plate wells with PEG solution (e.g., 200 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Sample Incubation: Add serially diluted plasma/serum samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add HRP-conjugated anti-human IgG or IgM. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stop and Read: Stop the reaction with the stop solution and read the absorbance at 450 nm. The antibody titer is determined as the highest dilution giving a signal above the background.

Visualizing Key Concepts and Workflows